molecular formula C17H16FN3O2 B2965737 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 878677-68-0

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2965737
CAS No.: 878677-68-0
M. Wt: 313.332
InChI Key: YSGVMZJSKQODLN-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.332. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activities

The synthesis and evaluation of chemical compounds with structures related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide have been explored in various studies. For instance, the chemical synthesis of pyridine derivatives and their biological activities, including antimicrobial properties, have been investigated. These studies demonstrate the potential for developing novel therapeutic agents based on such chemical frameworks (Su et al., 1988).

Photoreactions and Metabolism

Research has also focused on the photoreactions of related compounds in different solvents, revealing insights into their stability and reactivity under light exposure, which is crucial for understanding their behavior in environmental and physiological contexts (Watanabe et al., 2015). Additionally, studies on the in vitro metabolism of thrombin inhibitors, sharing structural motifs with the target compound, highlight the importance of metabolic studies in drug development, including the quantitation of metabolically generated cyanide (Lin et al., 2005).

Antimicrobial and Insecticidal Activities

The antimicrobial and insecticidal activities of new heterocycles incorporating antipyrine moiety, which shares a similar structural foundation, have been synthesized and tested, showing promising results against various microbial strains and pests. This underscores the potential of such compounds in developing new pesticides and antimicrobial agents (Bondock et al., 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency

Investigations into ligand-protein interactions and photovoltaic efficiency modeling of bioactive analogs further exemplify the diverse applications of compounds structurally related to this compound. These studies provide insights into the molecular interactions and electronic properties essential for drug design and the development of materials for energy conversion (Mary et al., 2020).

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-10-4-5-13(18)7-15(10)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVMZJSKQODLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.